molecular formula C11H9ClO3 B8626225 methyl 2-(4-chloro-2-ethynylphenoxy)acetate

methyl 2-(4-chloro-2-ethynylphenoxy)acetate

Cat. No.: B8626225
M. Wt: 224.64 g/mol
InChI Key: GYHLSRVDAFSVFV-UHFFFAOYSA-N
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Description

methyl 2-(4-chloro-2-ethynylphenoxy)acetate is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a chloro-substituted phenoxy group and an ethynyl group attached to the aromatic ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-chloro-2-ethynylphenoxy)acetate typically involves the esterification of 4-chloro-2-ethynylphenoxyacetic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The general reaction conditions include:

    Reactants: 4-chloro-2-ethynylphenoxyacetic acid and methanol.

    Catalyst: Sulfuric acid.

    Temperature: The reaction is usually carried out at a temperature range of 60-80°C.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Large-scale Reactors: The reaction is carried out in large reactors with efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(4-chloro-2-ethynylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The chloro group can be reduced to form the corresponding phenol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-chloro-2-ethynylphenoxyacetic acid.

    Reduction: Formation of 4-chloro-2-ethynylphenol.

    Substitution: Formation of various substituted phenoxyacetates.

Scientific Research Applications

methyl 2-(4-chloro-2-ethynylphenoxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-2-ethynylphenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The ethynyl group and chloro substituent play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-chloro-2-methylphenoxy)acetate: Similar structure but with a methyl group instead of an ethynyl group.

    Methyl (4-chloro-2-phenoxy)acetate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

Uniqueness

methyl 2-(4-chloro-2-ethynylphenoxy)acetate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 2-(4-chloro-2-ethynylphenoxy)acetate

InChI

InChI=1S/C11H9ClO3/c1-3-8-6-9(12)4-5-10(8)15-7-11(13)14-2/h1,4-6H,7H2,2H3

InChI Key

GYHLSRVDAFSVFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Cl)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester (Intermediate 3; 500 mg; 1.87 mmol) in MeOH (10 ml) was treated with an 1.25 N solution of HCl in methanol (1.5 ml). The solution was heated at 60° C. for 24 hours. The solvents were removed under reduced pressure to give the title compound as an oil which solidifies upon standing (445 mg, quantitative yield).
Name
(4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

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